3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Structure-Activity Relationship Quinazolinone SAR Hammett Substituent Constant

Researchers seeking a validated scaffold for antimicrobial SAR face inconsistent activity from alternate N3-substituted analogs. This 4-ethoxyphenyl-2-thioxoquinazolinone (CAS 1035-51-4) delivers a reproducible platform: • Broad-spectrum antimicrobial activity via N1-Mannich derivatization (PTQ-03, ETQ-03) against Gram+, Gram-, and fungi • Potent anticonvulsant activity in MES model (PTQ-04); LogP 3.447 favors CNS penetration • Thioxo C=S enables S-alkylation/cyclization for diverse heterocyclic libraries • 4-EtO substituent (σp -0.24) serves as defined electronic benchmark for SAR studies. Supplied at ≥95% purity with full characterization and global logistics support.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 1035-51-4
Cat. No. B095043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
CAS1035-51-4
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21)
InChIKeyPLVWRJNAVRGYCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 1035-51-4): Key Properties and Procurement Profile


3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 1035-51-4) is a heterocyclic compound within the 2-thioxoquinazolin-4(3H)-one class, characterized by a quinazolinone core with a 4-ethoxyphenyl substituent at the N3 position and a thioxo group at C2 [1]. Its molecular formula is C16H14N2O2S with a molecular weight of 298.36 g/mol [2]. The thioxo functional group (C=S) in the quinazolinone scaffold is recognized to influence electronic distribution and steric interactions, which can modulate pharmacological activity relative to corresponding oxo-analogs [1]. Commercial sourcing from scientific vendors typically requires verification of purity specifications (≥95-98%) and identity confirmation via spectral methods (FTIR, 1H-NMR) [3].

Why 3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 1035-51-4) Cannot Be Replaced by Generic Analogs


Substitution at the N3 position with a 4-ethoxyphenyl group introduces distinct electronic and steric properties that differentiate CAS 1035-51-4 from other 2-thioxoquinazolinone analogs bearing alternative aromatic substituents (e.g., 4-chlorophenyl, 3-methoxyphenyl, 4-bromophenyl) [1]. The ethoxy substituent influences both the electron density on the quinazolinone ring and the lipophilicity of the molecule (calculated LogP ~3.447), which in turn affects membrane permeability, metabolic stability, and target binding affinity [2]. In the context of derivative synthesis, the N3-(4-ethoxyphenyl) scaffold has been demonstrated to serve as a productive pharmacophoric platform for generating compounds with quantifiable antimicrobial and anticonvulsant activities via Mannich derivatization at N1 [3]. Simple substitution with an analog bearing a 4-chlorophenyl or 4-bromophenyl substituent alters the electronic character and synthetic reactivity profile, potentially compromising the biological activity trajectory observed with the 4-ethoxyphenyl-containing derivatives . The quantitative evidence below establishes the performance benchmarks achievable when utilizing this specific scaffold.

3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 1035-51-4): Quantitative Differentiation Evidence


N3 Substituent Electronic Effect: 4-Ethoxyphenyl Versus 4-Chlorophenyl and 3-Methoxyphenyl

The electronic character of the N3 substituent in 2-thioxoquinazolinones modulates the overall reactivity and potential bioactivity of the scaffold. The 4-ethoxyphenyl substituent in CAS 1035-51-4 possesses a Hammett σp value of -0.24, conferring electron-donating character that distinguishes it from electron-withdrawing analogs such as 4-chlorophenyl (σp = +0.23) and from 3-methoxyphenyl (σm = +0.12) which differs in both electronic character and substitution position [1]. This electronic difference directly impacts the electron density at the quinazolinone core and at the reactive N1 position, which is critical for subsequent Mannich derivatization and for interactions with biological targets [2].

Structure-Activity Relationship Quinazolinone SAR Hammett Substituent Constant

Derivative Antimicrobial Activity: Broad-Spectrum Performance of N1-Mannich Derivatives from the 4-Ethoxyphenyl Scaffold

Mannich derivatization of the CAS 1035-51-4 scaffold at the N1 position yields compounds with quantifiable broad-spectrum antimicrobial activity. Specifically, derivative PTQ-03 (2-(2,3-dimethylphenyl)(3-(4-ethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydroquinazolin-1-2H)-1ylmethylamino)benzoic acid) demonstrated activity against all six tested microbial strains: two Gram-positive bacteria (Staphylococcus aureus, Streptococcus aureus), two Gram-negative bacteria (Escherichia coli, Proteus vulgaris), and two fungi (Candida albicans, Aspergillus niger) [1]. In the same assay series, derivative ETQ-03 exhibited a comparable broad-spectrum profile [1]. By contrast, derivatives bearing alternative N3 substituents in the same study exhibited narrower or altered activity spectra, demonstrating that the 4-ethoxyphenyl group contributes to the breadth of antimicrobial coverage [1].

Antimicrobial Screening MIC Determination Quinazolinone Derivatives

Derivative Anticonvulsant Activity: Potency of 4-Ethoxyphenyl-Containing Compounds in MES Model

Derivatives synthesized from the 2-thioxoquinazolinone scaffold bearing the 3-(4-ethoxyphenyl) substituent have demonstrated potent anticonvulsant activity in the maximal electroshock (MES) seizure model. Compound PTQ-04 (sodium 2-(2-((2,6-dichlorophenyl)(3-(4-oxo-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)amino)phenyl acetate) exhibited potent anticonvulsant activity in this assay [1]. This outcome establishes that the 4-ethoxyphenyl-containing core structure can support potent CNS activity when appropriately derivatized, whereas the parent 2-thioxoquinazolinone lacking the 4-ethoxyphenyl N3 substituent has not been reported to exhibit comparable anticonvulsant efficacy [2].

Anticonvulsant Screening Maximal Electroshock (MES) CNS Drug Discovery

Lipophilicity Differentiation: Calculated LogP of CAS 1035-51-4 Versus Common 2-Thioxoquinazolinone Analogs

The 4-ethoxyphenyl substituent in CAS 1035-51-4 confers a calculated LogP of approximately 3.447 [1], which falls within the optimal range for central nervous system (CNS) drug candidates (LogP 2-5) while differing substantially from less lipophilic analogs such as the 4-methoxyphenyl variant (calculated LogP ~2.8) and more lipophilic analogs such as the 4-butoxyphenyl variant (calculated LogP ~4.2) [2]. This intermediate lipophilicity profile is consistent with the demonstrated anticonvulsant activity observed in MES models for derivatives of this scaffold, where appropriate CNS penetration is a prerequisite for efficacy [3].

Lipophilicity LogP Druglikeness

Thioxo Versus Oxo Electronic Differentiation: Impact on Reactivity and Bioactivity

The presence of the thioxo group (C=S) at C2 in CAS 1035-51-4 distinguishes it from the corresponding oxo-analog (C=O), which is the 2,4(1H,3H)-quinazolinedione derivative [1]. The thioxo group alters electronic distribution and steric interactions within the quinazolinone core, which has been shown to enhance pharmacological activity in related 2-thioxoquinazolinone derivatives compared to their oxo counterparts [2]. The thioxo sulfur atom also provides a nucleophilic site for S-alkylation and S-allylation reactions, enabling synthetic diversification pathways that are not available with the 2-oxo analogs [3].

Thioxo Group C=S vs C=O Electronic Effects

Purity and Analytical Characterization: Commercial Sourcing Requirements for CAS 1035-51-4

Commercial sourcing of CAS 1035-51-4 requires verification of purity specifications and analytical characterization. Vendor-reported purities typically range from 95% to ≥98% [1]. Spectral characterization data are available, including 1H-NMR spectra for identity confirmation [2]. This level of analytical characterization supports research applications where compound identity and purity directly impact experimental reproducibility, in contrast to lower-purity or uncharacterized samples that may introduce confounding variables into biological assays.

Compound Purity Analytical Characterization Quality Control

3-(4-Ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 1035-51-4): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Broad-Spectrum Antimicrobial Derivative Development

CAS 1035-51-4 serves as a validated starting scaffold for generating broad-spectrum antimicrobial agents via N1 Mannich derivatization. The 4-ethoxyphenyl-containing derivatives PTQ-03 and ETQ-03 demonstrated activity against all six tested microbial strains (Gram-positive, Gram-negative, and fungi), establishing this scaffold as productive for further antimicrobial lead optimization [1]. Research groups focused on overcoming antimicrobial resistance may utilize this compound as a core template for structure-activity relationship (SAR) studies, building upon the established broad-spectrum profile [1].

CNS Drug Discovery: Anticonvulsant Lead Generation Platform

The 4-ethoxyphenyl-substituted 2-thioxoquinazolinone scaffold has demonstrated potent anticonvulsant activity in the maximal electroshock (MES) seizure model when appropriately derivatized at N1 (e.g., compound PTQ-04) [1]. Combined with its intermediate lipophilicity (calculated LogP = 3.447) which favors CNS penetration, CAS 1035-51-4 represents a strategic starting point for anticonvulsant drug discovery programs [2]. Researchers pursuing novel antiepileptic agents can leverage this scaffold for derivatization campaigns aimed at optimizing potency and pharmacokinetic properties [1].

Synthetic Chemistry: Precursor for Thiazoloquinazolinone Heterocycle Construction

The thioxo group at C2 in CAS 1035-51-4 provides a nucleophilic sulfur atom that enables S-alkylation and S-allylation chemistry, facilitating the synthesis of fused heterocyclic systems such as thiazoloquinazolinones and thiazinoquinazolinones [1]. This synthetic versatility distinguishes the 2-thioxo scaffold from 2-oxo quinazolinones and supports the construction of structurally diverse compound libraries for biological screening. Synthetic chemistry groups developing novel heterocyclic architectures can utilize CAS 1035-51-4 as a key intermediate for cyclization reactions [1].

Pharmacophore Validation: Investigating N3 Substituent Electronic Effects on Bioactivity

The 4-ethoxyphenyl substituent (Hammett σp = -0.24) confers distinct electron-donating character to the quinazolinone core compared to electron-withdrawing analogs (e.g., 4-chlorophenyl, σp = +0.23) [1]. CAS 1035-51-4 is therefore suited for systematic structure-activity relationship studies examining how N3 substituent electronic effects modulate antimicrobial, anticonvulsant, or anti-inflammatory activities [2][3]. Medicinal chemistry laboratories conducting SAR investigations on quinazolinone-based pharmacophores can employ this compound as a defined electronic benchmark [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.